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Copper--magnesium (1/2)

Cat. No.: B14720219
CAS No.: 12053-95-1
M. Wt: 112.16 g/mol
InChI Key: RHZVVFNNUJOXQP-UHFFFAOYSA-N
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Description

Significance of Intermetallic Compounds in Advanced Materials Research

Intermetallic compounds are characterized by their ordered crystal structures, where atoms of the different metals occupy specific sites in the crystal lattice. This ordered arrangement results in strong atomic bonding, which in turn imparts unique and often desirable properties. aip.orgsrce.hr These can include high-temperature strength and stability, excellent corrosion and oxidation resistance, and specific magnetic or electronic characteristics. aip.orgresearchgate.net

The unique properties of intermetallic compounds make them crucial in various high-performance applications. For example, nickel aluminides (Ni₃Al) are used in the hot sections of jet engines due to their exceptional strength at elevated temperatures. researchgate.net In the electronics industry, the formation of copper-tin intermetallics (Cu₆Sn₅ and Cu₃Sn) is essential for creating reliable solder joints. researchgate.net Furthermore, intermetallic compounds are vital in the development of new materials for energy applications, such as hydrogen storage and catalysis. researchgate.net

Overview of the Cu-Mg Binary System and Key Intermetallic Phases (CuMg₂, Cu₂Mg)

The copper-magnesium (Cu-Mg) binary system is of significant interest due to the formation of two primary intermetallic phases: copper-magnesium (1/2) (CuMg₂) and copper-magnesium (2/1) (Cu₂Mg). aip.orgnih.gov The phase diagram of the Cu-Mg system reveals the stability of these two congruently melting compounds. nih.gov

CuMg₂ and Cu₂Mg possess distinct crystal structures and properties. CuMg₂ typically forms first at lower temperatures, around 200–215 °C, during the interaction of copper and magnesium. aip.org The formation of Cu₂Mg occurs at higher temperatures, approximately 380 °C, particularly when there is an excess of copper. aip.org

PropertyCopper-Magnesium (1/2) (CuMg₂)Copper-Magnesium (2/1) (Cu₂Mg)
Crystal Structure OrthorhombicCubic Laves Phase (C15)
Space Group FdddFd-3m
Formation Temperature ~200-215 °C~380 °C (in excess Cu)
Key Characteristic The first phase to form in the Cu-Mg reaction.Forms at higher temperatures than CuMg₂.

Research Landscape and Foundational Studies on the Copper-Magnesium (1/2) Compound

Early research into the Cu-Mg system focused on understanding the phase equilibria and the formation kinetics of the intermetallic compounds. Foundational studies in the mid-1990s utilized techniques such as in-situ resistance measurements, X-ray diffraction, and calorimetry to investigate the interactions between thin films of copper and magnesium. aip.orgaip.org

A significant finding from this early work was the determination that CuMg₂ is the initial phase to nucleate and grow at the interface between copper and magnesium. aip.org The formation of CuMg₂ was identified as a two-step process involving nucleation at specific sites followed by diffusion-limited growth. aip.org These studies also explored the impact of interfacial impurities, such as oxygen, on the formation kinetics of both CuMg₂ and Cu₂Mg. aip.orgaip.org Molecular dynamics simulations have further contributed to the understanding of the phase stability of these compounds, suggesting that the CuMg₂ composition is more prone to forming a non-crystalline or amorphous structure compared to Cu₂Mg under certain conditions. researchgate.net

Emerging Research Directions for CuMg₂-Based Materials

Current research is exploring the potential of CuMg₂-based materials in several advanced applications, primarily driven by its chemical and structural properties.

One of the most promising areas is in the field of hydrogen storage . Magnesium-based materials are attractive for hydrogen storage due to their high hydrogen capacity by weight. However, the kinetics of hydrogen absorption and desorption are often slow. The introduction of other elements, like copper, to form intermetallic compounds such as CuMg₂ can play a role in destabilizing magnesium hydride (MgH₂), potentially lowering the temperature required for hydrogen release. nih.goveurekalert.org The reaction 2Mg₂Cu + 3H₂ ↔ 3MgH₂ + MgCu₂ highlights the involvement of CuMg₂ in the hydrogenation and dehydrogenation cycles of Mg-Cu systems. nih.gov

Another emerging application is in catalysis . The unique electronic structure and surface properties of intermetallic compounds can make them effective catalysts. Research into quaternary chalcogenides containing CuMg₂, such as CuMg₂GaS₄, suggests potential for photocatalytic applications like water splitting due to favorable bandgap and charge carrier mobility. emerald.com

Furthermore, the properties of Cu-Mg alloys are being investigated for the development of lightweight structural materials . The addition of magnesium to copper can increase strength and hardness. srce.hr While much of this research focuses on copper-rich alloys, the fundamental understanding of the intermetallic phases, including CuMg₂, is crucial for designing alloys with desired mechanical properties. meridian-mag.comkloecknermetals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuMg2 B14720219 Copper--magnesium (1/2) CAS No. 12053-95-1

Properties

CAS No.

12053-95-1

Molecular Formula

CuMg2

Molecular Weight

112.16 g/mol

InChI

InChI=1S/Cu.2Mg

InChI Key

RHZVVFNNUJOXQP-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Mg].[Cu]

Origin of Product

United States

Crystallographic Investigations and Structural Analysis of Cumg₂

Determination of Crystal Structure and Lattice Parameters for CuMg₂

The crystal structure of CuMg₂ has been determined through crystallographic studies, revealing a distinct arrangement of copper and magnesium atoms in a well-defined lattice.

Elucidation of Orthorhombic Crystal System

CuMg₂ crystallizes in the orthorhombic crystal system. materialsproject.org This system is characterized by three unequal crystallographic axes that are mutually perpendicular, resulting in a unit cell with the shape of a rectangular prism with a rectangular base. wikipedia.orgaflowlib.org

Precise Measurement of Unit Cell Dimensions and Atomic Positions

Precise measurements have established the lattice parameters for the conventional unit cell of CuMg₂. These dimensions define the size and shape of the fundamental repeating unit of the crystal structure. The atomic positions within this unit cell specify the exact location of each copper and magnesium atom.

Crystallographic Data for CuMg₂
ParameterValue
Crystal SystemOrthorhombic
Space GroupFddd (No. 70)
Lattice Parameters
a5.22 Å
b8.93 Å
c18.19 Å
Fractional Atomic Coordinates for CuMg₂
ElementWyckoff Positionxyz
Mg16f0.250.08390.75
Mg16g0.500.5838
Cu16g000.6267

Structural Comparisons with Other Cu-Mg Intermetallics

The crystal structure of CuMg₂ can be better understood by comparing it with other intermetallic compounds found in the copper-magnesium system and related ternary systems.

Distinction from Laves Phases (e.g., C15 Cu₂Mg)

A prominent intermetallic in the Cu-Mg system is Cu₂Mg. Unlike the orthorhombic structure of CuMg₂, Cu₂Mg crystallizes in a cubic C15 Laves phase structure. materialsproject.org The space group for Cu₂Mg is Fd-3m, and it possesses a much higher degree of symmetry than CuMg₂. materialsproject.org This fundamental difference in crystal structure leads to distinct physical and mechanical properties for the two compounds.

Analysis of Structural Relationships in Ternary Cu-Li-Mg Systems (e.g., CuLiₓMg₂₋ₓ)

Introducing a third element, such as lithium, into the Cu-Mg system leads to the formation of ternary compounds with unique crystal structures. For instance, the ternary phase CuLiₓMg₂₋ₓ (where x is approximately 0.11) exhibits a hexagonal crystal structure with the space group P6222. core.ac.uk This structure is different from both the orthorhombic CuMg₂ and the cubic Cu₂Mg, highlighting the significant influence of even small amounts of a third element on the crystallographic landscape of the alloy system.

Advanced Crystallographic Characterization Methodologies

A combination of sophisticated experimental techniques is necessary to fully characterize the crystal structure of CuMg₂. These methods provide complementary information, from the average long-range order to localized atomic arrangements.

Applications of Neutron Powder Diffraction

Neutron powder diffraction is a powerful tool for studying the crystallographic structure of materials, offering distinct advantages over X-ray diffraction (XRD). psi.ch Unlike X-rays, which are scattered by the electron cloud, neutrons interact with the atomic nuclei. psi.ch This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements and allows for the differentiation between elements with close atomic numbers. psi.ch

In the context of CuMg₂, neutron powder diffraction has been instrumental in refining the crystal structure. researchgate.net Studies have utilized this technique to obtain detailed information about the lattice parameters, atomic coordinates, and thermal displacement parameters of the atoms within the unit cell. psi.ch The ability of neutrons to penetrate deeply into materials also allows for the study of bulk samples, ensuring that the obtained data is representative of the entire material. nist.gov

A notable application of neutron diffraction in the study of the Cu-Mg system was in the investigation of a Cu-Li-Mg alloy. researchgate.net In this research, neutron diffraction was performed at various temperatures to determine the Li content and atomic positions in the ternary phase CuLiₓMg₂₋ₓ. researchgate.net The results were then compared with XRD data and first-principles calculations, highlighting the complementary nature of these techniques. researchgate.net

High-Resolution X-ray Diffraction (XRD) Studies

High-resolution X-ray diffraction (HR-XRD) is a cornerstone technique for the structural characterization of crystalline materials. nsrrc.org.twcea.fr It provides precise information about the crystal lattice, including lattice parameters, phase identification, and crystal orientation. researchgate.net The interaction of X-rays with the periodic arrangement of atoms in a crystal leads to a diffraction pattern of sharp peaks, which serves as a unique "fingerprint" of the material. researchgate.netgatech.edu

For CuMg₂, HR-XRD studies are essential for determining the fundamental crystallographic parameters. The technique allows for the precise measurement of diffraction angles, which, through Bragg's Law, can be used to calculate the interplanar spacings (d-spacings) of the crystal lattice. gatech.edu These d-spacings are then used to identify the crystal structure and refine the lattice parameters.

Modern HR-XRD setups can achieve very high resolution, on the order of 0.005 degrees, which is crucial for obtaining accurate diffraction intensities of individual reflections. nsrrc.org.tw This level of precision enables detailed analysis of peak shapes and positions, providing insights into microstructural features such as crystallite size and microstrain. The use of high-energy X-rays can also be advantageous for studying highly absorbing samples. nih.gov

Electron Diffraction and Transmission Electron Microscopy (TEM) for Local Structural Probing

While X-ray and neutron diffraction provide information about the average crystal structure over a large volume, electron diffraction in a transmission electron microscope (TEM) offers the unique capability to probe the local structure at the nanoscale. nih.govnist.gov The extremely short wavelength of electrons and their strong interaction with matter allow for the examination of very small volumes of material. nih.govnist.gov

In the study of CuMg₂, TEM and electron diffraction are invaluable for investigating localized defects, grain boundaries, and the presence of any nanoscale secondary phases. researchgate.net Selected area electron diffraction (SAED) can be used to obtain a diffraction pattern from a specific region of the sample, as small as 0.5 µm in diameter. micro.org.au This allows for the determination of the crystal structure and orientation of individual grains or precipitates. micro.org.au

Theoretical Approaches to Structural Optimization and Prediction

In conjunction with experimental techniques, theoretical and computational methods play a vital role in understanding and predicting the crystal structure of materials like CuMg₂.

First-Principles Computational Studies for Structural Parameter Refinement

First-principles calculations, based on density functional theory (DFT), are a powerful tool for refining and validating experimentally determined crystal structures. researchgate.net These calculations solve the quantum mechanical equations that govern the behavior of electrons in a material, allowing for the prediction of various properties, including the most stable crystal structure.

For CuMg₂, first-principles calculations can be used to optimize the lattice parameters and atomic positions obtained from experimental diffraction data. By minimizing the total energy of the system, these calculations can provide highly accurate structural parameters that complement the experimental results. This integrated approach, combining experimental data with theoretical calculations, leads to a more robust and reliable determination of the crystal structure. researchgate.net

Investigation of Energetically Favorable Structural Configurations

Theoretical methods can also be employed to explore the potential for alternative, energetically favorable structural configurations of CuMg₂. By performing systematic searches of different crystal structures and calculating their relative energies, it is possible to predict new, potentially metastable, phases of the compound.

This predictive capability is crucial for materials discovery and design. For instance, theoretical studies might reveal that a different arrangement of copper and magnesium atoms could result in a structure with enhanced properties. While the ground state structure of CuMg₂ is well-established, these computational explorations can guide experimental efforts to synthesize novel phases under non-equilibrium conditions, such as high pressure or rapid solidification. The use of surrogate models, derived from first-principles data, can make these large-scale structural searches computationally feasible. aps.org

Computational and Theoretical Investigations of Cumg₂

First-Principles Electronic Structure Calculations

First-principles calculations, which are based on the principles of quantum mechanics, provide a powerful tool for investigating the electronic and energetic properties of materials without the need for empirical parameters. These methods have been instrumental in elucidating the nature of CuMg₂.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used first-principles method to determine the ground-state properties of many-body systems. u-tokyo.ac.jpaps.orgescholarship.orgscispace.com In the context of CuMg₂, DFT calculations are employed to find the optimized crystal structure, lattice parameters, and the total energy of the system in its most stable configuration. These calculations involve solving the Kohn-Sham equations for the electrons in the periodic potential of the crystal lattice. jsst.jp The accuracy of DFT calculations for ground-state properties has been shown to be in excellent agreement with experimental results for many metallic systems. aps.org

Calculation of Formation Enthalpies and Zero-Kelvin Energies

The thermodynamic stability of an intermetallic compound is a critical factor in its formation and application. The enthalpy of formation (ΔHf) is a key thermodynamic quantity that determines whether a compound will form from its constituent elements. For CuMg₂, the formation enthalpy at 0 Kelvin can be calculated using DFT. This is achieved by subtracting the total energies of the constituent elements (copper and magnesium in their bulk ground states) from the total energy of the CuMg₂ compound, all calculated at 0 K. nih.gov

First-principles calculations have been utilized to determine the formation enthalpies for various phases in the Cu-Mg system, including CuMg₂. psu.edu These calculated values are crucial inputs for thermodynamic modeling techniques like CALPHAD. psu.eduespei.org The calculated formation energy for MgCu₂ (a related compound) is reported to be -0.132 eV/atom, indicating its stability. materialsproject.org While a specific value for CuMg₂ from the search results is not provided, the methodology is well-established. nih.govnih.gov

Table 1: Representative Calculated Formation Enthalpies of Select Intermetallic Compounds

CompoundCalculated Formation Enthalpy (kJ/mol)Calculation Method
MgCu₂-12.74DFT
Al-Cu IntermetallicsVaries with compositionDFT
Benzofuroxan Derivatives+480 to +880DFT

Analysis of Electronic Band Structure and Density of States

The electronic band structure and the density of states (DOS) are fundamental to understanding the electronic properties of a material, such as its electrical conductivity and bonding characteristics. The band structure describes the allowed energy levels for electrons as a function of their momentum (represented by wave vector k) within the crystal's Brillouin zone. The DOS represents the number of available electronic states at each energy level.

Evaluation of Electron Effective Mass

The effective mass of an electron in a solid is a concept that describes how an electron accelerates in a crystal lattice under an external electric field. It is determined by the curvature of the energy bands (E-k diagram). Specifically, the effective mass tensor is inversely proportional to the second derivative of the energy with respect to the wave vector.

While the theoretical framework for calculating the effective mass from the band structure is well-established, specific calculated values for the electron effective mass in CuMg₂ were not available in the provided search results. The calculation would involve obtaining a detailed band structure through methods like DFT and then fitting the bands near the Fermi level to a parabolic function to extract the effective mass.

Thermodynamic Modeling and Phase Equilibria Assessment

Understanding the phase stability and transformations in the Cu-Mg system is crucial for materials processing and alloy design. Thermodynamic modeling provides a powerful framework for predicting phase diagrams and the behavior of alloys under different conditions.

CALPHAD (CALculation of PHAse Diagrams) Approach for the Cu-Mg System

The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate their phase diagrams. nist.govthermocalc.com This method relies on thermodynamic databases that contain model parameters for the Gibbs energy of each phase in the system.

For the Cu-Mg binary system, the CALPHAD approach has been used to develop thermodynamic descriptions that can predict the phase equilibria, including the stability range of the CuMg₂ phase. espei.org The process involves creating thermodynamic models for each phase (liquid, solid solutions, and intermetallic compounds like CuMg₂) and optimizing the model parameters to fit available experimental data, such as phase boundaries and thermochemical properties. espei.orgthermocalc.com First-principles calculations of formation enthalpies for compounds like CuMg₂ serve as crucial input for these models, especially at 0 K. psu.eduespei.org The combination of experimental data and first-principles calculations within the CALPHAD framework allows for the creation of robust and predictive thermodynamic databases for the Cu-Mg system. espei.org

Development and Refinement of Solution Models for Constituent Phases

To accurately describe the thermodynamic properties of the copper-magnesium system, various solution models have been developed for its constituent phases. The CALPHAD (Calculation of Phase Diagrams) method is a central approach, utilizing mathematical models to represent the thermodynamic properties of different phases. researchgate.net

For the liquid phase of the Cu-Mg system, a four-species association model has been employed. iastate.eduresearchgate.net This model considers the formation of associates, or short-range ordered clusters, within the liquid, providing a more realistic description than simpler models. For the solid phases, including the intermediate crystalline phases like CuMg₂, sublattice models are used. iastate.edu In some assessments, the CuMg₂ phase has been described using a two-sublattice model, (Cu,Mg)₂(Mg), to account for solubility ranges. researchgate.net These models are defined by parameters that are optimized by fitting them to available experimental data, such as calorimetric measurements and phase boundary information. iastate.edu

The selection and refinement of these models are critical. For instance, early models that treated the liquid phase as a simple regular solution were found to be insufficient for describing the behavior of undercooled liquids. iastate.eduresearchgate.net More sophisticated models, like the association model for the liquid and the two-state model for undercooled elemental liquids, have been incorporated to improve the accuracy of thermodynamic descriptions. iastate.edu

Table 1: Thermodynamic Models for Phases in the Cu-Mg System This table summarizes the models used to describe the Gibbs free energy of different phases within the copper-magnesium binary system, as part of the CALPHAD approach.

PhaseModel
LiquidFour-Species Association Model
(Cu) - FCCSubstitutional Solution
(Mg) - HCPSubstitutional Solution
Cu₂MgSublattice Model
CuMg₂Stoichiometric Compound / Sublattice Model
Data sourced from multiple thermodynamic assessments of the Cu-Mg system. iastate.eduresearchgate.netresearchgate.net

Prediction of Gibbs Free Energy Functions for CuMg₂

The Gibbs free energy (G) is a fundamental thermodynamic potential that determines the stability of a phase at a given temperature and pressure. wikipedia.orgchemeurope.com Predicting the Gibbs free energy function for CuMg₂ is a key outcome of thermodynamic modeling. The total Gibbs free energy for any phase is generally expressed as the sum of the free energy of the pure components in that phase structure (reference energy), the ideal mixing contribution (configurational entropy), and an excess term that accounts for non-ideal interactions. iastate.edu

Using the CALPHAD methodology, the Gibbs free energy of formation for CuMg₂ has been calculated. This involves optimizing model parameters against experimental data. researchgate.net The standard Gibbs free energy of formation (ΔfG°) represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. wikipedia.org First-principles calculations, based on density functional theory (DFT), are often used to provide initial estimates for the enthalpy of formation, which are then refined during the CALPHAD assessment. researchgate.net

For example, the enthalpy of formation for CuMg₂ (with an orthorhombic Fddd structure) at 298 K has been determined to be approximately -9.6 kJ/mol using the CALPHAD method, a value consistent with experimental results. researchgate.net Another calculation reported a value of -13.20 kJ/mol. researchgate.net These thermodynamic functions are crucial for calculating phase diagrams and predicting phase transformations. researchgate.net

Table 2: Calculated Enthalpy of Formation for CuMg₂ This table presents values for the enthalpy of formation of CuMg₂ as determined by various computational methods.

MethodStructureEnthalpy of Formation (kJ/mol)Source
CALPHADOrthorhombic (Fddd)-13.20Zhou et al. (2007) researchgate.net
CALPHADNot Specified-9.6Zhou et al. (2007) researchgate.net
ExperimentalNot Specified-9.55 researchgate.net

Thermodynamic Description of Undercooled Liquid Phases and Their Equilibria

The behavior of highly undercooled liquids is critical for understanding phenomena like rapid solidification and the formation of glassy metals. iastate.edu Standard thermodynamic parameters are often insufficient for accurately describing the energetics of undercooled liquids. iastate.edu To address this, a two-state model has been incorporated into the thermodynamic description of the Cu-Mg system. iastate.edu

This model treats the undercooled liquid as an ideal mixture of "solid-like" particles with low free energy and "liquid-like" particles with high free energy. iastate.edu This approach avoids unrealistic discontinuities in properties like heat capacity that can appear in simpler models when extrapolating below the melting temperature. iastate.edu By re-evaluating the parameters for the liquid solution phase and for the CuMg₂ compound in conjunction with this two-state model, a more accurate thermodynamic description of the equilibria between the undercooled liquid and solid phases is achieved. iastate.edu This refined description allows for the calculation of T₀ curves, which represent the locus of points where the Gibbs free energies of the liquid and solid phases are equal, indicating the theoretical limit for partitionless crystallization. iastate.edu

Atomistic and Meso-scale Simulations

Complementing thermodynamic modeling, atomistic and meso-scale simulations provide insights into the dynamic and structural aspects of the CuMg₂ compound at the atomic level.

Atomistic and Meso-scale Simulations

Molecular Dynamics (MD) Simulations for Phase Stability Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the stability of phases by simulating the motion of atoms over time based on interatomic potentials. alloydesignubc.carsc.org MD simulations have been used to analyze the phase stability of the CuMg₂ compound against non-crystallization. researchgate.net

In these simulations, an initial crystalline structure of CuMg₂ is subjected to various thermal and relaxation processes. The evolution of the atomic arrangement is monitored, often by analyzing the pair-distribution function (PDF), which describes the probability of finding an atom at a certain distance from another. Simulations have shown that under certain conditions, the CuMg₂ alloy tends to form a noncrystalline, or amorphous, structure rather than maintaining its crystalline lattice. researchgate.net This computational result aligns with experimental observations that the composition for CuMg₂ lies within the amorphous-forming composition range of the Cu-Mg system. researchgate.net

Plastic Crystal Models for Non-Crystallization Phenomena

To better understand the tendency of CuMg₂ to form a noncrystalline structure, a specialized simulation technique known as the plastic crystal model (PCM) has been applied. researchgate.net This model, used in conjunction with MD simulations, involves treating groups of atoms within the intermetallic compound as hypothetical clusters. researchgate.net

The PCM methodology includes a series of steps:

Random Rotation: The hypothetical clusters are randomly rotated around their centers of mass.

Relaxation and Annealing: The system is then allowed to relax, and an annealing treatment is applied using MD simulations. researchgate.net

This process mimics the orientational disorder found in plastic crystals, a class of soft matter. When applied to CuMg₂, the PCM simulations reveal that the compound readily transforms into a noncrystalline structure. researchgate.net In contrast, the same simulation applied to the Cu₂Mg compound results in a crystalline structure. researchgate.net The success of the PCM in reproducing the experimentally observed non-crystallization of CuMg₂ validates its use as a powerful tool for analyzing phase stability where conventional melt-quenching MD simulations might fail. researchgate.net

Prediction of Amorphous-Forming Composition Ranges

The ability of an alloy to form an amorphous or glassy structure upon rapid cooling is known as its glass-forming ability (GFA). researchgate.netbmgforming.com Predicting the composition ranges that favor amorphous phase formation is a major goal of materials science. Computational methods play a key role in these predictions.

Thermodynamic criteria, derived from CALPHAD-based calculations, can be used to predict the GFA. researchgate.net For example, the driving force for crystallization from the supercooled liquid can be calculated, with a lower driving force suggesting a higher GFA. researchgate.net Atomistic simulations also provide direct insight. As noted previously, MD simulations, particularly those using the plastic crystal model, have successfully shown that the CuMg₂ composition falls within the amorphous-forming composition range (AFCR), while the Cu₂Mg composition lies outside of it. researchgate.net This is consistent with experimental findings. researchgate.net The Mg-Cu-Y system, which contains the Mg-Cu binary, is known to be one of the best glass formers, further highlighting the tendency of this system toward non-crystalline structures. researchgate.netjst.go.jp

Synthesis Methodologies and Microstructural Engineering of Cumg₂ Containing Materials

Controlled Synthesis of CuMg₂ Intermetallic Compounds

The formation of the CuMg₂ intermetallic compound can be achieved through several controlled synthesis routes, each offering distinct advantages in terms of phase purity, microstructure, and scalability.

Solid-state reaction synthesis is a conventional yet effective method for producing intermetallic compounds like CuMg₂. This process typically involves the reaction of elemental powders in a controlled environment. While specific details for the direct solid-state synthesis of CuMg₂ in a vacuum are not extensively documented in the provided search results, the synthesis of other magnesium-based intermetallics, such as Mg₂Sn and Mg₃Bi₂, has been achieved through solid-state methods. jst.go.jpresearchgate.net These processes often involve heating a mixture of the constituent elemental powders below their melting points in a vacuum or inert atmosphere to facilitate diffusion and reaction, leading to the formation of the desired intermetallic phase. jst.go.jp The high reactivity of magnesium necessitates a controlled atmosphere to prevent oxidation. jst.go.jp

The formation of CuMg₂ at the interface of copper and magnesium is a diffusion-controlled process. Studies on Cu/Mg diffusion couples have shown that when these two metals are in contact at elevated temperatures, intermetallic layers form at the interface. researchgate.netaip.org Research indicates that the CuMg₂ phase is the first to form, typically at temperatures around 200–215°C. aip.orgresearchgate.net

The growth of the CuMg₂ layer is governed by the diffusion of copper and magnesium atoms across the interface. It has been observed that the diffusion of copper into magnesium is significantly faster than the diffusion of magnesium into copper. researchgate.net This results in the CuMg₂ layer growing more rapidly compared to the other intermetallic phase in the Cu-Mg system, Cu₂Mg, which forms at higher temperatures (around 380°C) when excess copper is present. researchgate.netaip.orgresearchgate.net The growth of the CuMg₂ nuclei occurs at a constant rate in the plane of the original interface, while its growth perpendicular to the interface is diffusion-limited. aip.org The formation of CuMg₂ is described as a two-step process involving nucleation and growth. aip.orgresearchgate.net

The presence of interfacial oxygen can influence the kinetics of CuMg₂ formation. Oxygen on the magnesium surface can delay the vertical growth of the CuMg₂ layer. aip.org

Powder metallurgy (P/M) offers a versatile approach for synthesizing and processing Cu-Mg alloys and related phases. tandfonline.compraiseworthyprize.org High-energy ball milling (HEBM) is a specific P/M technique that can be used to produce nanostructured materials and alloys by repeatedly grinding and cold-welding powder particles at high speeds. msesupplies.commdpi.com This method is effective for reducing particle size to the micron or even nano-scale and for mechanical alloying. msesupplies.commdpi.com

While direct synthesis of CuMg₂ via HEBM is not explicitly detailed in the provided results, the technique is widely used for producing various metal matrix composites and alloys, including those based on aluminum-copper-magnesium. tandfonline.comnih.gov The process parameters, such as milling speed, time, ball-to-powder ratio, and the use of process control agents, significantly influence the final microstructure and properties of the powder. msesupplies.commdpi.comnih.gov For instance, in the context of Al-Cu-Mg alloys, P/M techniques have been successfully used to create materials with a balanced combination of strength and ductility. tandfonline.com

Advanced Processing for CuMg₂ Formation in Alloys and Composites

Advanced manufacturing processes are being employed to incorporate the CuMg₂ phase into alloys and composites, thereby enhancing their performance characteristics.

Directional solidification is a casting technique where the solidification of the molten metal is controlled to proceed in a specific direction. wikipedia.org This method is utilized to produce materials with aligned microstructures, which can lead to enhanced mechanical properties. wikipedia.org In the context of Cu-Mg alloys, directional solidification can influence the formation and orientation of intermetallic phases like CuMg₂.

Continuous casting is a widely used industrial process for producing metal rods, wires, and other profiles directly from the molten state. scienceliterature.comrautomead.com Both horizontal and vertical continuous casting methods are employed for Cu-Mg alloys. scienceliterature.comrautomead.comsrce.hr The process involves melting the constituent metals, such as high-purity copper and elemental magnesium, in a crucible and then drawing the molten alloy through a cooled die to solidify it. scienceliterature.comrautomead.com The casting parameters, including melt temperature, casting speed, and cooling rate, have a significant impact on the resulting microstructure, grain size, and distribution of phases within the alloy. scienceliterature.comsrce.hr For instance, upward vertical casting has been shown to produce a more symmetrical and refined grain structure in Cu-Mg alloys compared to horizontal casting. rautomead.com

The following table summarizes the mechanical and electrical properties of continuously cast Cu-Mg alloys with varying magnesium content.

MaterialHardness (HV10)Tensile Strength (Rm/MPa)Electrical Conductivity (MS/m)
CuMg0.026716058.3
CuMg0.057318757.2
CuMg0.28220251.3
CuMg0.58921839.5

This table is based on data from as-cast materials produced by horizontal continuous casting. srce.hr

Laser cladding is a surface modification technique that uses a high-power laser to melt a thin layer of a substrate and simultaneously fuse a powdered or wire feedstock material onto it. aimetalfinishing.commdpi.com This process can create a dense, metallurgically bonded coating with minimal dilution and thermal distortion of the substrate. aimetalfinishing.commdpi.com Laser cladding has been explored for applying protective coatings on magnesium alloys to improve their wear and corrosion resistance. aimetalfinishing.comscientific.net While the direct formation of pure CuMg₂ coatings via laser cladding is not extensively detailed, the technique has been used to create coatings from Mg-Al and other alloy systems on magnesium substrates. aip.orgresearchgate.net

Additive manufacturing (AM), also known as 3D printing, encompasses a range of technologies that build three-dimensional objects layer-by-layer from a digital model. mdpi.com Laser powder bed fusion (L-PBF) is a prominent AM technique for metals. mdpi.com The application of AM for producing Cu-Mg alloys or components with CuMg₂ phases is an emerging area of research. The rapid melting and solidification rates inherent in AM processes can lead to the formation of unique microstructures and non-equilibrium phases. tum.de

Reactive Synthesis for Laminated Metal-Intermetallic Composites

Reactive synthesis is a key methodology for fabricating metal-intermetallic laminated composites, where distinct layers of the constituent metals are transformed into composite layers containing intermetallic phases. This in-situ formation process offers advantages in creating strong interfacial bonds.

Laminated composites containing the CuMg₂ phase have been successfully fabricated using a reactive synthesis approach involving alternating layers of copper and magnesium. researchgate.net In one method, 1 mm thick magnesium sheets and 0.25 mm thick copper foils are stacked and heated in a vacuum. researchgate.net The heating process initiates a diffusion reaction at the Cu/Mg interfaces. The CuMg₂ phase is the first to form, typically appearing at temperatures around 215°C. lettersonmaterials.com As the reaction progresses, particularly in the presence of excess copper and at higher temperatures (around 380°C), the Cu₂Mg phase may also form. lettersonmaterials.com

Another prominent technique is reactive sintering, which utilizes elemental powder mixtures. mdpi.comresearchgate.net For instance, Al-Mg composites reinforced with in-situ formed intermetallics (β-Al₃Mg₂ and γ-Al₁₂Mg₁₇) are synthesized through pressure-assisted reactive sintering of aluminum and magnesium powders. mdpi.comtib.eu This process involves the progressive consumption of the elemental powders to form the intermetallic compounds, which act as a reinforcement phase. mdpi.com A similar principle applies to the Cu-Mg system, where reactive sintering of a Cu-Mg-B powder system has been used to produce copper matrix composites reinforced with Mg-B intermetallics. researchgate.net The resulting microstructure from such reactive methods typically features a clean and well-bonded interface between the newly formed intermetallic particles and the metal matrix. researchgate.net

The process results in a final microstructure composed of alternating layers: one layer is a hypoeutectic alloy characterized by primary crystals of CuMg₂ within a eutectic mixture, and the other layer consists of the eutectic mixture of CuMg₂ and a solid solution of copper in magnesium. researchgate.net

Microstructural Evolution and Control

Investigation of CuMg₂ Morphology (e.g., Dendritic, Continuous Bulk, Herringbone Structures)

The morphology of the CuMg₂ intermetallic phase within a composite material is heavily dependent on the synthesis route and processing conditions.

Dendritic and Eutectic Structures: In reactive synthesis of laminated composites, the resulting microstructure often exhibits features typical of casting processes. The material can form a hypoeutectic alloy structure where primary, well-defined crystals of CuMg₂ are present. researchgate.net These crystals are surrounded by a fine, lamellar eutectic mixture of CuMg₂ and a magnesium-based solid solution. researchgate.net

Interpenetrating Networks: When synthesized from powder metallurgy routes, particularly with nano-sized reactants, intermetallic compounds can form interpenetrating network morphologies. mdpi.com In a Mg-Mg₂Si system, for example, sintering below the melting point leads to submicrosized globular Mg₂Si particles forming a network around the original magnesium powder grains. mdpi.com Sintering at the melting point intensifies the reaction, creating a more robust interpenetrating network of globular microsized particles. mdpi.com A similar network morphology can be anticipated for CuMg₂ under specific reactive sintering conditions.

Continuous Layers: In diffusion couples or laminated composites, the CuMg₂ phase can grow as a continuous layer at the interface between copper and magnesium. lettersonmaterials.com The thickness and uniformity of this layer are functions of time and temperature.

The following table summarizes the observed morphologies of CuMg₂ and analogous intermetallics based on synthesis methods.

Synthesis MethodIntermetallic PhaseObserved MorphologySource(s)
Reactive Synthesis (Foils)CuMg₂Primary Crystals, Eutectic Mixture researchgate.net
Diffusion Couple HeatingCuMg₂Continuous Interfacial Layer lettersonmaterials.com
Reactive Sintering (Powders)Mg₂Si (Analogous)Interpenetrating Network, Globular Particles mdpi.com

Role of CuMg₂ Phases in Grain Refinement Mechanisms

The presence of second-phase particles like CuMg₂ within a metallic matrix plays a significant role in controlling the grain structure of the material. While extensive research on grain refinement in magnesium alloys focuses on additions like zirconium or carbon inoculation gotrawama.eutotalmateria.comresearchgate.netresearchgate.net, the principles of second-phase particle refinement are applicable to CuMg₂.

Fine, dispersed particles of CuMg₂ can act as potent sites for heterogeneous nucleation of new grains during solidification or recrystallization. This leads to a finer, more equiaxed grain structure, which generally improves mechanical properties. totalmateria.com Furthermore, these intermetallic particles can pin grain boundaries, inhibiting grain growth during subsequent thermal processing or high-temperature applications.

In wrought Mg alloys, dynamic recrystallization (DRX) is a critical mechanism for achieving grain refinement during plastic deformation. jmamg.com The presence of CuMg₂ particles can influence DRX by promoting particle-stimulated nucleation (PSN), where the deformation zones around the particles act as nucleation sites for new, strain-free grains. The effectiveness of CuMg₂ in grain refinement depends on its size, distribution, and coherency with the matrix.

Influence of Processing Parameters (e.g., Cooling Rate, Deformation) on Microstructure

The final microstructure of CuMg₂-containing materials is highly sensitive to processing parameters, particularly the cooling rate during solidification and the nature of subsequent deformation.

Influence of Cooling Rate: The rate at which the material is cooled from a molten or semi-solid state has a profound impact on the resulting microstructure. nih.gov

Microstructural Refinement: An increased cooling rate generally leads to a finer microstructure. researchgate.net This includes a reduction in the secondary dendrite arm spacing in dendritic structures. nih.govresearchgate.net For example, in a study on a nickel-based superalloy, the dendrite arm spacing decreased from 200 μm to 100 μm as the cooling rate increased from 2.5 K/min to 20 K/min. nih.gov

Phase Formation: High cooling rates can enhance the undercooling of the melt, which increases the driving force for the formation of non-equilibrium phases. nih.gov This can alter the type and distribution of intermetallic phases that precipitate from the melt.

Microsegregation: The partitioning of alloying elements between solid and liquid phases during solidification is also affected by the cooling rate. Faster cooling can trap more solute atoms in the solid phase, leading to different segregation profiles compared to equilibrium conditions. scielo.br

The table below illustrates the general effects of cooling rate on microstructural features.

Processing ParameterEffect on MicrostructureConsequenceSource(s)
Increasing Cooling RateDecreased dendrite arm spacingFiner grain structure, improved hardness nih.govresearchgate.netresearchgate.net
Increasing Cooling RateIncreased undercoolingPotential for non-equilibrium phase formation nih.gov
Increasing Cooling RateAltered solute partitioningChanges in microsegregation profiles scielo.br

Influence of Deformation: Plastic deformation processes such as rolling, drawing, or severe plastic deformation (SPD) techniques like equal channel angular pressing (ECAP) are powerful tools for microstructural control. researchgate.netresearchgate.net

Grain Refinement: Deformation, especially at elevated temperatures, induces dynamic recrystallization, which is a potent mechanism for grain refinement. jmamg.com SPD methods are particularly effective and can produce ultrafine-grained (UFG) structures in Cu-Mg alloys. researchgate.net This refinement occurs through the formation of strain-induced low-angle grain boundaries that transform into high-angle boundaries with continued strain. researchgate.net

Phase Morphology: Deformation can break up and redistribute the CuMg₂ intermetallic phase. Brittle intermetallic networks can be fractured into smaller, more equiaxed particles, which are then distributed more homogeneously throughout the matrix. This change in morphology can significantly improve the ductility and toughness of the composite.

Characterization of Interfacial Integrity and Phase Distribution in Composites

In composites produced by reactive synthesis, the in-situ formation of the intermetallic phase at the interface often results in a clean and well-bonded connection, free from contaminants that can plague ex-situ fabrication methods. researchgate.net The integrity of this interface can be assessed by examining for voids, microcracks, or delamination, particularly after mechanical or thermal loading.

The distribution of the CuMg₂ phase is also crucial. An ideal microstructure consists of a uniform distribution of fine intermetallic particles. In laminated composites, the phase distribution is inherently layered. researchgate.net Characterization involves mapping the location, size, and volume fraction of the CuMg₂ phase throughout the material to ensure it meets design specifications. Techniques like scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) are used to create elemental maps that clearly show the distribution of Cu, Mg, and the resulting intermetallic phases across the composite. lettersonmaterials.commdpi.com

Advanced Microstructural Characterization Techniques

A comprehensive understanding of the complex microstructures in CuMg₂-containing materials requires the application of advanced characterization techniques. e3s-conferences.org These methods provide information on phase identification, morphology, crystallographic orientation, and interfacial quality.

Scanning Electron Microscopy (SEM): Used for high-magnification imaging of the microstructure, revealing the morphology, size, and distribution of the CuMg₂ phase. When equipped with EDS, it allows for chemical composition analysis and elemental mapping. mdpi.come3s-conferences.org

Transmission Electron Microscopy (TEM): Offers higher resolution imaging than SEM, enabling the observation of nanoscale features such as fine precipitates, dislocations, and the detailed structure of interfaces. researchgate.net

X-Ray Diffraction (XRD): A primary tool for phase identification. XRD patterns are used to confirm the presence of the crystalline CuMg₂ phase and identify other phases present in the composite. researchgate.nete3s-conferences.org

Electron Backscatter Diffraction (EBSD): An SEM-based technique that provides crystallographic information. EBSD maps can reveal grain size, grain orientation, texture, and the distribution of different phases based on their crystal structure. e3s-conferences.orgmdpi.com It is also used to identify twin boundaries and distinguish between low-angle and high-angle grain boundaries. researchgate.net

Atomic Force Microscopy (AFM): Can be used to characterize the surface topography and mechanical properties at the nanoscale through techniques like nanoindentation.

Atom Probe Tomography (APT): Provides 3D chemical composition maps at the atomic scale, offering unparalleled detail about elemental segregation at interfaces and within nanometer-sized precipitates.

The following table summarizes the primary uses of these advanced techniques in the study of CuMg₂ composites.

TechniquePrimary ApplicationInformation ObtainedSource(s)
SEM/EDSMicrostructural & Chemical AnalysisPhase morphology, distribution, elemental mapping lettersonmaterials.commdpi.come3s-conferences.org
TEMHigh-Resolution ImagingNanoscale precipitates, interfacial structure, defects researchgate.net
XRDPhase IdentificationCrystalline phase confirmation researchgate.nete3s-conferences.org
EBSDCrystallographic MappingGrain size, orientation, texture, phase distribution e3s-conferences.orgmdpi.com
APTAtomic-Scale Chemical Analysis3D elemental distribution, segregation at interfacesN/A

Scanning Electron Microscopy (SEM) with Electron Backscatter Diffraction (EBSD)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. In the context of CuMg₂-containing materials, SEM is employed to observe the size, shape, and distribution of the CuMg₂ intermetallic phase within the matrix. The contrast in SEM images, particularly when using backscattered electron (BSE) imaging, can often distinguish the CuMg₂ phase from the surrounding matrix due to differences in atomic number. uta.edu

Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides crystallographic information about the sample. iaea.orgresearchgate.net When the electron beam interacts with the crystalline sample, it produces Kikuchi patterns, which are characteristic of the crystal structure and orientation of the material at that point. researchgate.net By scanning the beam across the sample, EBSD can generate maps of crystal orientations, identify different phases, and characterize grain boundaries. edax.comebsd.com

In the study of CuMg₂-containing materials, EBSD is invaluable for:

Phase Identification: EBSD can definitively identify the CuMg₂ phase and differentiate it from other phases present in the alloy, such as the parent metals or other intermetallics. ebsd.com This is especially crucial in complex alloy systems.

Orientation Mapping: EBSD maps reveal the crystallographic orientation of the CuMg₂ grains. This information is vital for understanding the material's mechanical behavior, as properties can be highly anisotropic.

Grain Size and Morphology Analysis: The technique allows for the quantitative measurement of the grain size and shape of the CuMg₂ phase, which are critical parameters influencing the material's strength and ductility. mdpi.com

The combination of SEM and EBSD provides a comprehensive microstructural characterization, linking the morphological features observed in SEM images with the crystallographic information obtained from EBSD. For instance, in an Al-Cu-Mg alloy, combined EDS and EBSD analysis has been used to investigate the phase and orientation relationships that develop during solidification. edax.com

Table 1: Illustrative EBSD Data for a CuMg₂-Containing Alloy

ParameterDescriptionTypical Value/Observation
Phase Identification Identification of the crystalline phases present.CuMg₂ (Orthorhombic), Mg matrix (HCP)
**Grain Size (CuMg₂) **Average diameter of the CuMg₂ grains.5 - 20 µm
Crystal Orientation Preferred crystallographic orientation (texture).Random or specific texture depending on processing
Misorientation Angle Angle between adjacent grains.High-angle and low-angle boundaries observed

Energy Dispersive X-ray Spectroscopy (EDS) for Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. youtube.com It is often integrated with an SEM. When the electron beam of the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays at energies characteristic of the elements present. By detecting and analyzing these X-rays, EDS can determine the elemental composition of a specific point or map the elemental distribution over a larger area. thermofisher.com

For CuMg₂-containing materials, EDS is essential for:

Confirming Stoichiometry: EDS analysis can verify the chemical composition of the intermetallic phase, ensuring it corresponds to the 1:2 atomic ratio of copper to magnesium in CuMg₂. mdpi.com

Elemental Mapping: EDS maps show the spatial distribution of copper and magnesium, visually confirming that these elements are co-located within the intermetallic particles. This is particularly useful for understanding the phase distribution in multiphase alloys. edax.com

Detecting Impurities: The technique can also identify the presence of any tramp or alloying elements that may have segregated to the CuMg₂ phase or the surrounding matrix.

For example, in a study of Al-Si-Cu-Mg alloys, EDS point analysis was used to confirm the stoichiometric composition of Mg₂Si precipitates. mdpi.com A similar approach can be applied to CuMg₂.

Table 2: Example of EDS Point Analysis Results for CuMg₂ Phase

ElementWeight %Atomic %
Copper (Cu)43.633.3
Magnesium (Mg)56.466.7

Note: The values in this table are theoretical and represent the ideal stoichiometry of the CuMg₂ compound. Actual measurements may vary slightly due to analytical precision and the presence of other elements.

Advanced Optical Metallography for Phase Visualization

Advanced optical metallography remains a fundamental and valuable tool for the initial examination of the microstructure of CuMg₂-containing materials. While not providing the high magnification of SEM or the crystallographic detail of EBSD, it offers a macroscopic view of the microstructure and can quickly reveal important features.

The visualization of the CuMg₂ phase using optical microscopy typically requires careful sample preparation, including polishing to a mirror-like finish and chemical etching. The choice of etchant is critical, as it must selectively attack the different phases at different rates to produce contrast.

Advanced optical microscopy techniques that can be employed include:

Polarized Light Microscopy: This technique is particularly useful if the CuMg₂ phase has a non-cubic crystal structure (which it does, being orthorhombic), while the matrix is cubic. Under polarized light, the anisotropic CuMg₂ grains will appear in different shades of brightness or color as the sample is rotated, making them easily distinguishable from the isotropic matrix.

Differential Interference Contrast (DIC): DIC microscopy enhances contrast by converting gradients in the refractive index of the sample into differences in brightness. This can reveal subtle variations in the surface topography resulting from polishing or etching, helping to delineate the boundaries of the CuMg₂ phase.

Color Etching: Specific etchants can be used to deposit a thin film on the surface of the sample, with the color of the film being dependent on the underlying phase. This can produce vibrant, color-coded images of the microstructure, allowing for easy identification of the CuMg₂ phase.

While SEM and EBSD provide more detailed analysis, advanced optical metallography is an indispensable first step in the characterization of CuMg₂-containing materials, providing a broad overview of the microstructure and guiding further investigation with more advanced techniques.

Phase Transformations and Stability in Systems Involving Cumg₂

Phase Equilibria and Phase Diagram Analysis

The stability and interaction of CuMg₂ with other phases are fundamentally described by phase diagrams. These diagrams are graphical representations of the equilibrium states of a material system as a function of temperature, pressure, and composition.

Experimental Determination and Refinement of Cu-Mg Phase Diagram

The binary copper-magnesium (Cu-Mg) phase diagram has been established through various experimental techniques and thermodynamic modeling. espei.orgpsu.edu Experimental methods such as Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and calorimetry have been employed to identify phase transition temperatures and crystal structures. researchgate.netresearchgate.net Thermodynamic assessments, often using the CALPHAD (Calculation of Phase Diagrams) approach, have been used to refine the phase diagram and ensure consistency with thermodynamic principles. espei.orgpsu.edu

The Cu-Mg system is characterized by the presence of two intermetallic compounds: CuMg₂ and Cu₂Mg. researchgate.netresearchgate.net The CuMg₂ phase has an orthorhombic crystal structure. jmmab.com It melts congruently at a temperature of approximately 568 °C. researchgate.net The system features three eutectic reactions, two of which involve the CuMg₂ phase.

Interactive Table: Invariant Reactions in the Cu-Mg System Involving CuMg₂

Reaction TypeTemperature (°C)Composition (at. % Mg)Reaction
Eutectic~485~84L ↔ (Mg) + CuMg₂
Eutectic~550~55L ↔ CuMg₂ + Cu₂Mg

This data is compiled from multiple sources and represents approximate values. researchgate.netresearchgate.net

Investigation of Ternary Phase Equilibria

The behavior of CuMg₂ has been extensively studied in several important ternary alloy systems, providing insight into its interactions with other elements and phases.

Mg-Cu-Y System: In the magnesium-copper-yttrium system, which is of interest for the development of bulk metallic glasses, the phase relations involving CuMg₂ have been investigated. nih.govresearchgate.net Experimental studies at 673 K (400 °C) have helped to construct isothermal sections of the phase diagram. nih.govresearchgate.net These investigations determine the ternary solubility of binary compounds and identify any ternary phases that may form in equilibrium with CuMg₂. nih.govresearchgate.net

Mg-Cu-Zn System: The magnesium-copper-zinc system is another important ternary system where the stability of CuMg₂ has been evaluated. msi-eureka.comnih.gov The interactions between the binary phases, including CuMg₂, and any potential ternary compounds dictate the phase relationships in this system.

Interactive Table: Overview of CuMg₂ in Selected Ternary Systems

Ternary SystemKey Interacting PhasesSignificance
Mg-Cu-YMg-rich solid solution, other Mg-Y and Cu-Y intermetallics, ternary compoundsDevelopment of bulk metallic glasses and high-strength Mg alloys. nih.govresearchgate.net
Al-Cu-MgAl-rich solid solution, S-phase (Al₂CuMg), T-phase, Q-phase, Al₂CuFoundation for 2xxx series aluminum alloys, precipitation hardening. foundry.spb.rumsiport.comcmu.edu
Mg-Cu-ZnMg-rich solid solution, various Mg-Zn and Cu-Zn intermetallics, ternary compoundsDevelopment of wrought and cast magnesium alloys. msi-eureka.com

Solidification Paths and Non-Equilibrium Phase Formation

The sequence of phase formation during the cooling of a molten alloy from the liquid state is known as the solidification path. researchgate.netnist.gov For alloys containing copper and magnesium, the solidification path determines the as-cast microstructure, including the distribution and morphology of the CuMg₂ phase.

Under equilibrium cooling conditions, the solidification path can be predicted directly from the phase diagram. However, in practical casting processes, cooling rates are often too high to maintain equilibrium. youtube.com This leads to non-equilibrium phase formation, which can be modeled using approaches like the Scheil-Gulliver model. nist.gov This model assumes complete mixing in the liquid and no diffusion in the solid phases. nist.gov

Non-equilibrium solidification can result in:

Microsegregation: The composition of the solidifying phases deviates from the equilibrium composition, leading to a non-uniform distribution of alloying elements.

Formation of Metastable Phases: Phases that are not present in the equilibrium phase diagram may form.

Suppression of Equilibrium Phases: The formation of stable phases like CuMg₂ may be suppressed in favor of other phases or even an amorphous (glassy) structure under very rapid cooling. psu.edu

The solidification path of an Al-Cu-Mg alloy, for instance, can be complex, involving the primary solidification of the aluminum-rich dendritic phase, followed by eutectic or peritectic reactions that may form CuMg₂ or other intermetallic phases in the interdendritic regions. researchgate.net

Kinetics and Mechanisms of Phase Transformations

The rates and mechanisms by which phases, including CuMg₂, form, dissolve, and evolve are critical for controlling the microstructure and properties of alloys.

Nucleation and Growth Kinetics of CuMg₂ Precipitation

The formation of CuMg₂ precipitates from a supersaturated solid solution is a key strengthening mechanism in some alloys. This precipitation process occurs through nucleation and growth. mit.eduresearchgate.net

Nucleation: The formation of small, stable nuclei of the new phase (CuMg₂) within the parent phase. Nucleation can be homogeneous (occurring spontaneously within the matrix) or heterogeneous (occurring at pre-existing sites like grain boundaries, dislocations, or other interfaces). Heterogeneous nucleation is generally favored as it lowers the energy barrier for nucleus formation.

Growth: Once a stable nucleus has formed, it grows by the diffusion of solute atoms (Cu and Mg) from the surrounding matrix to the precipitate. The growth rate is influenced by factors such as temperature, the concentration gradient of solutes, and the diffusivity of the elements in the matrix.

Dissolution and Re-precipitation Behavior of CuMg₂

Heat treatment processes often involve the dissolution of existing precipitates followed by re-precipitation under controlled conditions to achieve desired properties.

Dissolution: This process, also known as a solution treatment, involves heating the alloy to a temperature where the CuMg₂ phase is soluble in the matrix. wordpress.com The precipitates dissolve as copper and magnesium atoms diffuse back into the solid solution. The rate of dissolution depends on the temperature, the size and distribution of the precipitates, and the composition of the alloy.

Re-precipitation: After dissolution and subsequent quenching to retain the supersaturated solid solution, the alloy is typically aged at a lower temperature. During this aging treatment, new precipitates of CuMg₂ (or precursor phases) nucleate and grow. wordpress.comresearchgate.net The size, morphology, and distribution of these re-precipitated phases can be tailored by controlling the aging temperature and time to optimize the mechanical properties of the alloy.

This controlled dissolution and re-precipitation is a fundamental aspect of the age-hardening response in many aluminum and magnesium alloys containing copper.

Time-Temperature-Transformation (TTT) and Continuous-Cooling-Transformation (CCT) Studies

A TTT diagram, also known as an isothermal transformation diagram, illustrates the time required for a phase transformation to begin and end at a constant temperature. cam.ac.ukwikipedia.org For CuMg₂, a hypothetical TTT diagram would be constructed by holding samples at various temperatures below its melting point and observing the transformation products over time. This would reveal the kinetics of processes such as recrystallization or the precipitation of other phases if the stoichiometry deviates from the ideal 1:2 ratio of Cu to Mg. The diagram typically shows "C"-shaped curves, with the "nose" of the curve indicating the temperature at which the transformation occurs most rapidly. wikipedia.org

A CCT diagram, on the other hand, describes the transformation behavior of a material as it is cooled continuously at different rates. wikipedia.orgyoutube.com This is often more practical for industrial processes than isothermal treatments. wikipedia.org A CCT diagram for CuMg₂ would be generated by cooling samples from a high temperature at various controlled rates and identifying the resulting microstructures. mdpi.com Generally, CCT curves are shifted to longer times and lower temperatures compared to TTT curves. youtube.com For CuMg₂, rapid cooling would likely suppress the formation of equilibrium phases and could potentially lead to the formation of metastable phases or a refined grain structure. Slower cooling rates would allow for the formation of the stable CuMg₂ phase and potentially other phases predicted by the Cu-Mg phase diagram, such as Cu₂Mg, depending on the initial composition.

The construction of both TTT and CCT diagrams relies on experimental techniques such as dilatometry, which measures changes in volume associated with phase transformations, and metallography, to identify the resulting microstructures. cam.ac.uk

Table 1: Hypothetical Transformation Products in Cu-Mg Systems Based on Cooling Rates

Cooling RateExpected Transformation Products in a Cu-Mg Alloy with CuMg₂ Stoichiometry
Very SlowCoarse equilibrium CuMg₂ phase
ModerateFine equilibrium CuMg₂ phase
RapidPotentially a mix of CuMg₂ and metastable phases, or a supersaturated solid solution
Very RapidAmorphous or nanocrystalline structure

Experimental Thermal Analysis Techniques

The thermal properties and phase transformations of CuMg₂ are experimentally investigated using various thermal analysis techniques. These methods provide crucial data on transformation temperatures, enthalpy changes, and the real-time evolution of the material's microstructure.

Differential Scanning Calorimetry (DSC) for Enthalpy and Transformation Temperature Determination

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow into or out of a sample as a function of temperature or time. tudelft.nl This allows for the determination of key thermal properties such as melting temperature, crystallization temperature, and the enthalpy of phase transformations. nih.gov In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program, and the difference in heat flow required to maintain both at the same temperature is measured. tudelft.nl

For the CuMg₂ compound, DSC analysis would reveal endothermic peaks corresponding to melting and other phase transitions that absorb heat. Exothermic peaks would indicate processes like crystallization or certain solid-state transformations that release heat. The area under these peaks is directly proportional to the enthalpy change of the transformation. youtube.com

While specific DSC curves for pure CuMg₂ are not widely published, analysis of Cu-Mg alloys indicates that the melting of CuMg₂ is a significant thermal event. The enthalpy of formation, which is related to the stability of the compound, can also be estimated from calorimetric data.

Table 2: Theoretical Thermal Properties of CuMg₂

PropertyDescriptionExpected Observation in DSC
Melting PointThe temperature at which CuMg₂ transitions from a solid to a liquid.A sharp endothermic peak.
Enthalpy of FusionThe amount of heat required to melt one mole of the substance.The area under the melting peak.
Solid-State TransformationsAny phase changes that occur in the solid state.May appear as smaller endothermic or exothermic peaks.

It is important to note that the accuracy of DSC measurements can be influenced by factors such as heating rate and sample preparation. tudelft.nl

In-Situ Electron Microscopy for Real-Time Observation of Phase Evolution

In-situ transmission electron microscopy (TEM) is a powerful technique that allows for the direct, real-time observation of microstructural changes in materials under various stimuli, such as heating, cooling, or mechanical loading. cam.ac.ukresearchgate.net This technique provides invaluable insights into the dynamic processes of phase evolution at the nanoscale. nih.gov

For CuMg₂, in-situ heating experiments within a TEM would enable the direct visualization of processes like the nucleation and growth of different phases, grain boundary migration, and the dissolution of precipitates. rsc.orgresearchgate.net By combining imaging with diffraction techniques, the crystallographic relationships between different phases can be determined as they evolve.

For instance, upon heating a Cu-Mg alloy containing CuMg₂, one could observe the coarsening of CuMg₂ precipitates or their dissolution into the matrix. During cooling, the formation of CuMg₂ from a liquid or a solid solution could be directly observed, providing a visual understanding of the transformation kinetics that are quantitatively measured by techniques like DSC and dilatometry. The interaction of CuMg₂ with other phases present in more complex alloys can also be studied in real-time. nih.govrsc.org

Table 3: Observable Phenomena in CuMg₂ using In-Situ Electron Microscopy

PhenomenonDescription
Nucleation and GrowthDirect observation of the formation and growth of CuMg₂ crystals from a liquid or solid phase.
Phase Boundary DynamicsReal-time tracking of the movement of interfaces between CuMg₂ and other phases.
Defect MotionObservation of the movement of dislocations and other crystal defects at elevated temperatures.
RecrystallizationVisualization of the formation of new, strain-free grains within a deformed CuMg₂ matrix.

The insights gained from in-situ electron microscopy are crucial for validating and refining the understanding of phase transformations derived from other analytical techniques and for developing more accurate models of material behavior.

Mechanical Behavior and Deformation Mechanisms of Cumg₂ Containing Materials

Strengthening Mechanisms Imparted by CuMg₂

The primary methods for strengthening metals and alloys include grain refinement, solid-solution strengthening, work hardening, and precipitation hardening. electrical-contacts-wiki.com In two-phase Cu-Mg alloys, the formation of the CuMg₂ intermetallic compound is a key factor in enhancing mechanical strength, primarily through precipitation hardening and its interaction with crystal lattice defects.

Precipitation hardening is a heat treatment process used to increase the yield strength of malleable materials. electrical-contacts-wiki.com It involves creating a supersaturated solid solution, followed by aging to allow for the formation of fine secondary-phase precipitates. In Cu-Mg alloys, precipitation hardening has been shown to be a very effective strengthening method, particularly in two-phase alloys where intermetallic compounds like CuMg₂ can form. nih.gov Research indicates that with appropriate heat treatment and strain hardening, it is possible for two-phase Cu-Mg alloys to achieve an ultimate tensile strength (UTS) of over 1000 MPa. nih.gov

The process relies on the controlled precipitation of CuMg₂ from the copper matrix. During aging, these precipitates grow and create a microstructure that significantly enhances the material's strength. electrical-contacts-wiki.comresearchgate.net The formation of the CuMg₂ phase has been observed in Cu/Mg diffusion couples at temperatures around 215°C, and this formation temperature can be even lower in materials subjected to severe plastic deformation. lettersonmaterials.com The effectiveness of the hardening is tied to the size, shape, and coherency of the CuMg₂ precipitates with the surrounding copper matrix.

The fundamental mechanism behind precipitation strengthening is the interaction between precipitates and dislocations, the primary carriers of plastic deformation in crystalline materials. researchgate.net Anything that impedes the movement of dislocations will make a material harder and stronger. electrical-contacts-wiki.com The CuMg₂ intermetallic precipitates act as significant obstacles to dislocation motion within the copper matrix.

When a dislocation moving through the crystal lattice encounters a precipitate, it must either cut through the particle or bypass it, a process known as the Orowan mechanism. researchgate.net

Cutting: If the precipitate is small and coherent with the matrix, a dislocation may shear through it. This process requires a certain amount of stress and alters the precipitate. researchgate.netosti.gov

Bypassing (Orowan Looping): If the precipitate is strong, large, or incoherent with the matrix, the dislocation is forced to bow around it, leaving a dislocation loop encircling the particle. researchgate.netaps.org This process requires higher stress and is a potent strengthening mechanism.

The resistance of the CuMg₂ precipitates to being sheared or bypassed by dislocations is the primary source of the increased strength in these alloys. The stress required to move dislocations through this precipitate-laden microstructure constitutes the material's increased yield strength. researchgate.net

The volume fraction and distribution of the CuMg₂ phase are critical parameters that dictate the mechanical properties of the alloy. Generally, an increase in the volume fraction of the strengthening precipitates leads to a higher strength, as there are more obstacles to hinder dislocation motion. researchgate.netirjet.net

However, there is a trade-off between strength and ductility. While a higher volume fraction of CuMg₂ increases strength, it can also lead to increased brittleness. Studies on Cu-Mg alloys with high magnesium content have shown that an excessive amount of the intermetallic β-phase (Cu₂Mg), which forms in alloys with over 3.6 wt.% Mg, can cause brittleness and microcracks when the material is subjected to cold deformation in the as-cast state. nih.gov A similar trend can be anticipated for the CuMg₂ phase. The distribution of the precipitates is also crucial; a uniform and fine dispersion of particles is generally more effective for strengthening than a coarse or clustered distribution. nih.gov Research on Cu-Mg alloys has shown that as the magnesium content increases, so does the amount of the intermetallic phase, leading to higher hardness but also a potential for brittleness during cold working. nih.gov

Table 1: Mechanical Properties of Cu-Mg Alloys with Varying Mg Content and Processing

Alloy Composition (wt.% Mg)Processing StateHardness (Brinell)Tensile Strength (UTS, MPa)Yield Strength (YS, MPa)Notes
Pure CopperAs-cast~46 HB~163-Reference material. nih.govmdpi.com
CuMg2As-cast-~330 (Calculated)-UTS increases almost twofold compared to pure copper. nih.gov
CuMg2.8Wire Drawn---Subjected to fatigue testing. researchgate.net
CuMg3.2Two-phase (α + β)-->1000 (with treatment)Capable of high strength through precipitation hardening and strain hardening. nih.govnih.gov
CuMg4As-cast~126 HB~439 (Calculated)-Shows significant solid-solution strengthening. nih.govmdpi.com
CuMg4+As-cast, cold deformed---Prone to cracking due to high amount of intermetallic phase. nih.govnih.gov

Plastic Deformation and Fracture Behavior

The presence of the hard and often brittle CuMg₂ intermetallic phase significantly influences how the alloy behaves during plastic deformation processes and how it ultimately fractures.

The formability of CuMg₂-containing alloys is highly dependent on the processing conditions and the material's initial state.

Cold Working: Cold working processes like upsetting, rolling, or wire drawing are challenging for two-phase Cu-Mg alloys in the as-cast condition. nih.gov The presence of a significant fraction of the intermetallic phase leads to brittleness, and attempts at cold deformation can result in cracking. nih.govnih.gov However, the deformability can be improved. Research has shown that after a solutioning heat treatment, which dissolves the intermetallic phases, it is possible to perform cold upsetting with up to 50% strain without inducing cracks. mdpi.com Cold working significantly decreases the deformability of two-phase Cu-Mg alloys. nih.gov

Hot Working: Hot working is a viable method for processing these alloys. Forging or extruding at elevated temperatures allows for dynamic recovery and recrystallization, which can accommodate the deformation without fracture. Hot upsetting tests on Cu-Mg alloys have been conducted successfully, indicating their suitability for such processes even in the as-cast state. mdpi.com Upwards vertical continuous casting has also been shown to improve the crystalline structure and enhance tensile properties, which benefits subsequent cold drawing or rolling operations. rautomead.com

There is an inverse relationship between the strength and ductility of CuMg₂-containing alloys. As the magnesium content increases, leading to a higher volume fraction of the intermetallic phase, the strength and hardness increase, but the ductility and formability decrease. nih.govmdpi.com

Studies have quantified this effect, showing that the strain hardening exponent 'n', a measure of formability, decreases as the magnesium content increases. mdpi.com For instance, after solutioning, the 'n' value for pure copper is around 0.56, while for high-Mg content Cu-Mg alloys, it can drop to 0.36. nih.gov Alloys with magnesium content of 3.6 wt.% or higher, which have a significant amount of the α + β phase, exhibit brittleness that makes them unsuitable for cold working processes. nih.govresearchgate.net The fracture behavior is often dictated by the brittle intermetallic phase. Cracks tend to initiate at and propagate through the CuMg₂ particles or along the interface between the particles and the copper matrix, especially under tensile or fatigue loading. nih.govresearchgate.net

Table 2: Formability and Deformation Characteristics

Material/ProcessKey FindingReference
Cold Working (As-Cast)Two-phase alloys with >3.6 wt.% Mg are brittle and prone to microcracks. nih.gov
Cold Working (Solutionized)Possible to achieve 50% strain in upsetting tests without cracks. mdpi.com
Cold WorkingSignificantly decreases the deformability of two-phase alloys. nih.gov
Hot WorkingA viable processing route for as-cast Cu-Mg alloys. mdpi.com
Formability (n-value)Decreases with increasing Mg content, indicating lower formability. nih.gov
FractureCracks often initiate in areas with the intermetallic α + β-phase during cold work. nih.gov

Analysis of Fracture Modes and Failure Mechanisms (e.g., Brittle vs. Ductile)

The fracture behavior of materials containing the intermetallic compound Copper--magnesium (1/2) (CuMg₂) is predominantly characterized by a brittle nature. Brittle fracture occurs suddenly and rapidly with little to no significant plastic deformation before failure. researchgate.netquora.com This is in contrast to ductile fracture, which is preceded by substantial plastic deformation, such as necking or thinning, providing a visual warning before rupture. quora.comresearchgate.netyoutube.com Ductile fractures typically require more energy to propagate and result in a rough, fibrous fracture surface, whereas brittle fractures often produce flat, shiny surfaces. researchgate.netpageplace.de

In Cu-Mg systems, the presence of intermetallic phases like CuMg₂ is associated with an increased tendency for brittle failure. Studies on Cu-Mg alloys reveal that higher magnesium content, which promotes the formation of intermetallic phases, can lead to cracking, particularly when subjected to cold deformation. researchgate.net The fracture mechanism in brittle materials can be either transgranular, where the crack propagates through the grains of the material, or intergranular, where the crack follows the grain boundaries. spbstu.ru While theoretical calculations may suggest some capacity for ductility in the pure CuMg₂ crystal lattice, its presence in a metallic matrix often acts as a site for crack initiation due to its hardness and the lattice mismatch with the surrounding material. The failure mechanism in these materials is often initiated at the interface between the CuMg₂ particles and the matrix or at defects within the brittle intermetallic phase itself.

Mechanical Properties of CuMg₂-Reinforced Composites

This section focuses on the mechanical properties of composites where the CuMg₂ phase acts as a reinforcement. It is important to note that research in this area primarily involves composites where the CuMg₂ phase is formed in situ at the interface between copper and magnesium, typically through processes like diffusion bonding, severe plastic deformation, or heat treatment of laminated or filamentary structures. lettersonmaterials.comresearchgate.net Information on composites using pre-synthesized CuMg₂ as a reinforcement is not widely available. The properties discussed below pertain to these in situ formed Cu/Mg composites.

Tensile, Compression, and Bending Behavior of Laminated Composites

The introduction of magnesium into a copper matrix, and the subsequent formation of intermetallic compounds like CuMg₂ at the interfaces, significantly alters the mechanical response of the composite material under various loading conditions.

Tensile and Compressive Behavior: The tensile strength of Cu/Mg composites is strongly influenced by the volume fraction of the constituents and the processing method. Severe plastic deformation (SPD) via hydroextrusion has been shown to produce high-strength Cu/Mg filamentary composites. lettersonmaterials.comlettersonmaterials.com The formation of intermetallic phases like CuMg₂ and Cu₂Mg at the Cu/Mg interface during heat treatment leads to a substantial increase in microhardness. researchgate.net For instance, heating can cause the microhardness of the filamentary zones to increase by more than an order of magnitude. researchgate.net

Yield Stress of Extruded Cu/Mg Filamentary Composites lettersonmaterials.com
Composite ConfigurationYield Stress (MPa)
Cu / 1Mg-composite290
Cu / 7Mg-composite322
Cu / 49Mg-composite386

Bending Behavior: The bending properties of laminated composites are highly dependent on the stacking sequence of the layers. The presence of hard, brittle intermetallic layers like CuMg₂ within a more ductile metallic matrix would create a complex response to bending stresses. The outer layers experience the highest tensile and compressive stresses during bending, and the presence of a brittle phase at or near these surfaces could make the composite prone to premature failure initiated by cracking in the intermetallic layer.

Evaluation of Anisotropic Mechanical Responses

Anisotropy refers to the directional dependence of a material's properties. In Cu/Mg composites containing the CuMg₂ phase, mechanical anisotropy is expected due to several factors. Firstly, the constituent materials themselves can be anisotropic; copper has a face-centered cubic (FCC) crystal structure, while magnesium has a hexagonal close-packed (HCP) structure, the latter being notoriously anisotropic. lettersonmaterials.com The deformation processing used to create these composites, such as rolling or extrusion, imparts a strong texture to the material, further enhancing anisotropy.

The formation of the CuMg₂ intermetallic phase at the interface between the copper and magnesium layers adds another layer of complexity. The crystal structure of CuMg₂ and its orientation relative to the composite's geometry will influence the mechanical response. In laminated composites, the properties in the direction parallel to the layers (in-plane) are typically very different from the properties in the direction perpendicular to the layers (through-thickness). While the anisotropic nature of these composites is inherent to their structure, specific quantitative evaluations of the anisotropic mechanical response directly attributed to the CuMg₂ phase are not extensively documented in available research.

Fatigue Strength and Cyclic Deformation Characteristics

Fatigue is the weakening of a material caused by repeatedly applied loads. The fatigue life of a material is often divided into high-cycle fatigue (HCF), which involves lower stress amplitudes over a large number of cycles, and low-cycle fatigue (LCF), characterized by higher stress and plastic deformation. researchgate.net

There is a significant lack of research specifically detailing the fatigue strength and cyclic deformation characteristics of CuMg₂ or CuMg₂-reinforced composites. However, insights can be drawn from studies on related materials, such as other intermetallic alloys and ultra-fine grained (UFG) materials produced by severe plastic deformation. For many UFG metals and alloys, a common feature during cyclic deformation under strain control is cyclic softening, where the stress required to enforce the strain amplitude decreases over time. cas.cn Fatigue cracks in these materials often initiate along localized shear bands that form during cyclic loading. cas.cn

Functional Aspects and Advanced Applications of Cumg₂ Based Materials

Electrical and Thermal Transport Properties

The formation of the CuMg₂ intermetallic phase in copper-magnesium alloys has a distinct impact on their electrical conductivity. Generally, the introduction of magnesium into a copper matrix increases electrical resistivity. This is attributed to the scattering of conducting electrons by the solute atoms and the formation of intermetallic precipitates like CuMg₂ and Cu₂Mg. bohrium.comarxiv.org

In Cu/Mg composites, the specific electrical resistivity is highly dependent on the volume fraction of magnesium and the subsequent formation of intermetallic phases upon heat treatment. For instance, in deformed Cu/Mg composites, the electrical resistivity can vary significantly. During heating, eutectic transformations can occur, leading to a substantial increase in resistivity. mdpi.com For example, a deformed Cu/7Mg composite can see its electrical resistivity nearly double after such transformations. mdpi.com

The presence of the Cu₂Mg phase, in particular, has been shown to decrease electrical conductivity. arxiv.org As the magnesium content in a Cu-Mg alloy increases, the quantity of the Cu₂Mg phase also increases, leading to a corresponding decrease in electrical conductivity from approximately 27 to 21 MS/m. arxiv.org This highlights the critical role of phase composition in determining the electrical transport properties of these alloys.

A primary area of application for Cu-Mg alloys, including those containing the CuMg₂ phase, is in the development of high-strength, high-conductivity conductors. These materials are sought after for applications such as high-speed train catenary wires and automotive components where a balance between mechanical robustness and electrical efficiency is crucial. nih.govmdpi.com

The optimization process involves carefully controlling the alloy composition and thermomechanical processing to achieve a desirable microstructure. The addition of magnesium to copper enhances its strength through solid solution strengthening and the formation of finely dispersed intermetallic precipitates. mdpi.com However, as previously noted, this typically comes at the cost of reduced electrical conductivity.

Research has shown that specific compositions and processing routes can yield an excellent combination of properties. For example, a Cu-0.4Mg (wt. %) alloy fabricated by upward continuous casting and multi-pass drawing at room temperature has demonstrated an ultimate tensile strength of 717 MPa and an electrical conductivity of 70.4% IACS (International Annealed Copper Standard). h2knowledgecentre.com The strengthening in such alloys is primarily attributed to grain refinement and dislocation strengthening. h2knowledgecentre.com The goal is to create a microstructure with a high density of defects and fine precipitates that impede dislocation motion (enhancing strength) while minimizing the disruption to the flow of electrons (maintaining conductivity).

Interactive Table: Properties of Various Conductor Materials

Material Tensile Strength (MPa) Electrical Resistivity (nΩ·m)
Cu-0.2wt%Mg 550 20.53
Cu-0.4Mg (wt. %) 717 -
Cu-0.5wt.%Cr - -
CuAg - -
CuSn - -

Note: Data is compiled from various sources and processing conditions. nih.govmdpi.comh2knowledgecentre.com

Copper is the standard material for interconnects due to its low resistivity. matec-conferences.orgresearchgate.net However, at nanoscale dimensions, the resistivity of pure copper increases, and it is prone to diffusion into surrounding materials. iitm.ac.inresearchgate.net Alloying copper with elements like magnesium can potentially address some of these challenges.

Cu-Mg alloys offer high tensile strength and good solderability and plateability, which are desirable characteristics for connectors and semiconductor pins. nih.govmdpi.com The formation of a stable, thin layer of a self-organized barrier, potentially involving magnesium, at the interface between the copper interconnect and the dielectric material could prevent copper diffusion. While research has focused on elements like manganese for this purpose, the reactive nature of magnesium suggests a similar potential. researching.cn The key is to achieve this without significantly increasing the resistivity of the interconnect, which would negatively impact the device's performance by increasing RC delays and power consumption. matec-conferences.org Further research into thin films of Cu-Mg alloys is needed to fully assess their suitability for next-generation interconnects. mdpi.com

Energy Conversion and Storage Applications

Beyond their electrical properties, materials based on the CuMg₂ compound are being investigated for their potential in energy-related applications, particularly in hydrogen storage and as components in advanced optoelectronic and photocatalytic systems.

Magnesium-based alloys are highly attractive for solid-state hydrogen storage due to magnesium's high hydrogen storage capacity (7.6 wt.% for MgH₂), low cost, and abundance. bohrium.commdpi.com However, the practical application of pure magnesium is hindered by slow hydrogen absorption/desorption kinetics and high thermodynamic stability of its hydride. mdpi.commdpi.com

Alloying magnesium with other elements, such as copper, is a key strategy to improve these properties. The intermetallic compound Mg₂Cu, which is structurally related to CuMg₂, has been the subject of significant research in this area. The addition of copper to magnesium leads to the formation of the Mg₂Cu phase, which can act as a catalyst to enhance the kinetics of hydrogen absorption and desorption. researchgate.net Studies on Mg-Cu composites have shown that they can absorb a significant amount of hydrogen, with one study reporting 2.55% by weight after 20 hydriding/dehydriding cycles. researchgate.net

The mechanism of improvement involves the destabilization of the Mg-H bond, which lowers the temperature required for hydrogen release. bohrium.com While the theoretical hydrogen storage capacity may be slightly reduced due to the presence of the heavier copper atoms, the improvement in kinetics and thermodynamics is a significant advantage. mdpi.com Given the close relationship between Mg₂Cu and CuMg₂ in the Mg-Cu phase diagram, it is plausible that materials containing the CuMg₂ phase could also exhibit favorable hydrogen storage characteristics, although specific research on the hydrogen storage properties of pure CuMg₂ is less common. The principles of destabilization and catalytic effects from the copper component would likely still apply.

Interactive Table: Hydrogen Storage Properties of Selected Mg-Based Alloys

Alloy System Theoretical H₂ Capacity (wt.%) Desorption Temperature (°C)
MgH₂ 7.6 >300
Mg₂Ni 3.6 ~250
Mg₂Co 4.5 ~300-350
Mg-Cu composite 2.55 (experimental) 233

Note: Values are approximate and can vary with synthesis and processing conditions. mdpi.commatec-conferences.orgresearchgate.net

Copper-based chalcogenides, which are compounds containing copper and one or more elements from Group 16 of the periodic table (like sulfur, selenium, or tellurium), are a class of materials with significant potential in optoelectronic and photocatalytic applications. nih.govrsc.org This is due to their tunable band gaps, high optical absorption coefficients, and the fact that their constituent elements are often abundant and non-toxic. nih.govaip.org

Quaternary chalcogenides, with four different elements, offer a high degree of flexibility in tuning these properties. arxiv.org While direct research on CuMg₂GaS₄ is limited, we can infer its potential by examining similar compounds. For instance, quaternary chalcogenides like Cu₂ZnSnS₄ (CZTS) and Cu₂ZnGeSe₄ are being extensively studied for use as absorber layers in thin-film solar cells. aip.orgarxiv.org The introduction of different elements allows for the engineering of the band gap to match the solar spectrum optimally.

The photocatalytic activity of chalcogenides stems from their ability to absorb light and generate electron-hole pairs, which can then drive chemical reactions, such as water splitting to produce hydrogen or the degradation of pollutants. iitm.ac.inmdpi.com The efficiency of these processes depends on factors like the material's band gap, charge carrier mobility, and surface properties. By analogy with other copper-based quaternary chalcogenides like CuZn₂InS₄ and CuZn₂GaS₄, a hypothetical CuMg₂GaS₄ compound could be engineered to have specific optoelectronic properties. arxiv.org The inclusion of magnesium could potentially influence the crystal structure and electronic band structure, offering a pathway to new materials for solar energy conversion and environmental remediation. Further theoretical and experimental investigations are necessary to synthesize and characterize such novel quaternary chalcogenides derived from the CuMg₂ structure.

Thermoelectric Property Assessment

The evaluation of a material's potential for thermoelectric applications, such as converting waste heat into useful electrical energy, is determined by its dimensionless figure of merit (ZT). nih.govresearchgate.net This key parameter is a function of the Seebeck coefficient (S), electrical conductivity (σ), thermal conductivity (κ), and the absolute temperature (T), as defined by the equation: ZT = (S²σT) / κ. nih.govresearchgate.net For a material to be an efficient thermoelectric generator, it must possess a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. researchgate.netnih.gov

The Seebeck coefficient (S) , also known as thermopower, measures the magnitude of the induced voltage in response to a temperature difference across the material. researchgate.netwikipedia.org It is a critical factor, as the power output of a thermoelectric device is proportional to the square of the Seebeck coefficient. youtube.com The sign of the Seebeck coefficient indicates whether the majority of charge carriers are positive (holes) or negative (electrons). wikipedia.orgnorthwestern.edu

The electrical conductivity (σ) must be high to minimize internal Joule heating losses, while the thermal conductivity (κ) must be low to maintain the temperature gradient necessary for the Seebeck effect to generate a voltage. nih.govresearchgate.net The thermal conductivity in materials is a sum of contributions from electronic carriers (κe) and lattice vibrations or phonons (κl). In effective thermoelectric materials, the goal is often to reduce the lattice thermal conductivity without significantly impairing the electronic properties. nih.gov

Currently, specific experimental data on the Seebeck coefficient, thermal conductivity, and the resulting ZT figure of merit for the intermetallic compound Copper-magnesium (1/2) (CuMg₂) are not extensively available in publicly accessible research. However, studies on Cu/Mg composite systems indicate that the formation of intermetallic phases like CuMg₂ and Cu₂Mg at the interfaces results in low electrical conductivity. This suggests that the intrinsic properties of the CuMg₂ phase may not be favorable for achieving a high power factor (S²σ), a key component of a high ZT value. Further dedicated research is required to fully characterize the thermoelectric properties of CuMg₂ and assess its potential for energy conversion applications.

Material Science and Engineering Applications

Development of Wear-Resistant Composites and Coatings

The development of materials with high wear resistance is critical for components subjected to friction and abrasive environments. Metal matrix composites (MMCs) are a class of materials where hard ceramic or intermetallic particles are embedded within a ductile metal matrix to enhance properties like hardness, stiffness, and wear resistance. mdpi.comzhycasting.com The hard reinforcement phase helps to carry the load and protect the softer matrix from abrasion and plastic deformation. researchgate.net

While specific studies focusing exclusively on CuMg₂ as a primary reinforcement for wear-resistant composites are limited, high-strength copper-magnesium alloys are noted for their use in applications that demand high abrasive resistance, such as welding caps (B75204) and 3D printing nozzles. nih.gov This suggests that the intermetallic phases formed within these alloys contribute to their durability. The principle of using hard intermetallic phases as reinforcement is well-established. For instance, in-situ formed niobium carbide (NbC) particles in a nickel-based matrix significantly increase the microhardness and wear resistance of coatings. mdpi.com Similarly, composites reinforced with particles like silicon carbide (SiC), boron carbide (B₄C), or tungsten carbide (WC) show substantially improved wear performance compared to their unreinforced matrix alloys. mdpi.comresearchgate.netvideleaf.com

Given the high hardness associated with intermetallic compounds, the CuMg₂ phase represents a potential candidate for use as a reinforcing agent in wear-resistant MMCs, particularly in aluminum or copper-based matrices. Future research could explore the fabrication of CuMg₂-reinforced composites and coatings to systematically evaluate their tribological properties and benchmark them against existing wear-resistant materials.

Applications in Structural Materials Requiring Enhanced Mechanical Performance

The intermetallic compound CuMg₂ and its related phase, Al₂CuMg (S-phase), play a crucial role as a strengthening agent in high-performance structural materials, particularly in age-hardenable aluminum alloys used extensively in the aerospace and automotive industries. nih.govuantwerpen.be The primary mechanism for this enhancement is precipitation hardening, a heat treatment process used to increase the yield strength of malleable materials. youtube.com

This process involves heating the alloy to a high temperature to dissolve the alloying elements (like copper and magnesium) into a solid solution, followed by rapid quenching to trap them in a supersaturated state. A subsequent, lower-temperature aging treatment then encourages the formation of fine, dispersed precipitates of a secondary phase within the metal matrix. youtube.com These precipitates, such as the S-phase (Al₂CuMg), act as significant obstacles to the movement of dislocations, which are the primary carriers of plastic deformation. youtube.com By impeding dislocation motion, the precipitates make the material significantly harder and stronger. youtube.comyoutube.com

The effectiveness of the strengthening depends on the size, shape, and distribution of these precipitates. In Al-Cu-Mg alloys, the precipitation sequence can be complex, but often leads to the formation of lath- or rod-shaped S-phase precipitates, which are very effective at increasing strength. sci-hub.seresearchgate.net The addition of alloying elements and careful control of the heat treatment process can refine the precipitate structure to achieve optimal mechanical properties. nih.govmdpi.com For example, after a T6 heat treatment (solution treatment followed by artificial aging), an Al-Cu-Mg alloy manufactured using a double-wire cold metal transfer (CMT) arc process showed a 47.3% increase in microhardness, from 112 HV₀.₂ to 165 HV₀.₂. mdpi.com This significant improvement is attributed to the precipitation of strengthening phases like Al₂CuMg. mdpi.com

The table below presents research findings on the mechanical properties of Al-Cu-Mg alloys, demonstrating the strengthening effect of heat treatments designed to precipitate intermetallic phases.

Alloy SystemConditionYield Strength (MPa)Ultimate Tensile Strength (UTS) (MPa)Microhardness (HV)Source(s)
Al-Cu-Mg (WAAM)As-Deposited--112 mdpi.com
Al-Cu-Mg (WAAM)T6 Heat Treated--165 mdpi.com
Al-4.5Cu-3.0MgAs-Cast153-- nih.gov
Al-4.5Cu-3.0MgT6 Temper270-- nih.gov
Al-4.5Cu-3.0Mg + SiAs-Cast170-- nih.gov
Al-4.5Cu-3.0Mg + SiT6 Temper324-- nih.gov
Al-Cu-Y-Mg-Cr-Zr-Ti-Fe-SiAged at 210°C for 3h313-+36 (increase) mdpi.com

Table 1: Mechanical properties of various Al-Cu-Mg alloys showing the effect of precipitation hardening through heat treatment. The presence of intermetallic precipitates like the S-phase (Al₂CuMg) significantly increases strength and hardness.

The development of these high-strength, lightweight alloys is critical for applications where a high strength-to-weight ratio is paramount, enabling more fuel-efficient vehicles and aircraft. uantwerpen.be The ability of the CuMg₂-related S-phase precipitates to provide substantial strengthening makes them a cornerstone of modern structural alloy design. researchgate.net

Q & A

Q. What interdisciplinary methodologies enhance the study of Cu-Mg (1:2) in multifunctional applications (e.g., conductive composites)?

  • Methodological Answer :
  • Hybrid Approaches :

Combine TEM for microstructural analysis with 4-probe resistivity measurements to correlate structure-function relationships .

Partner with computational materials scientists to optimize alloy design via high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.